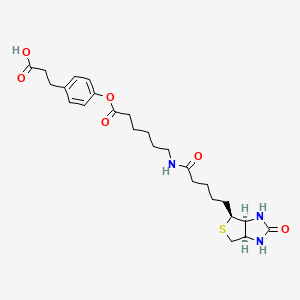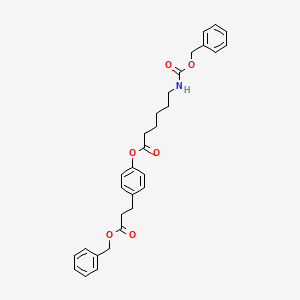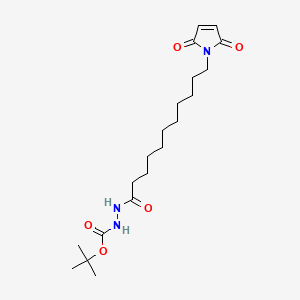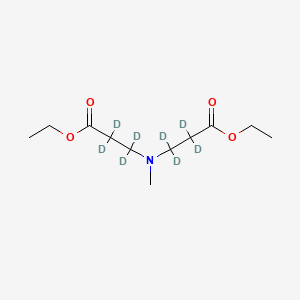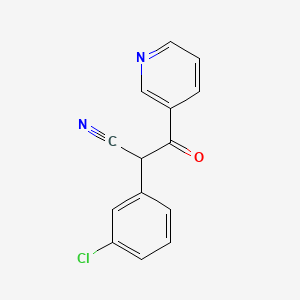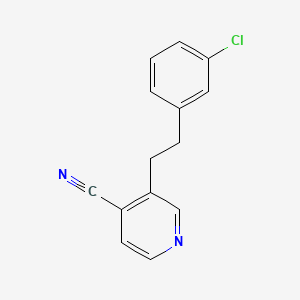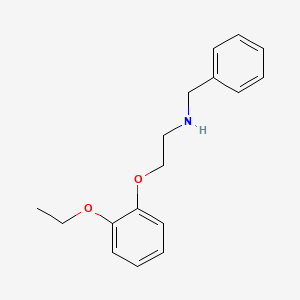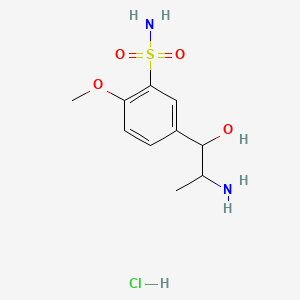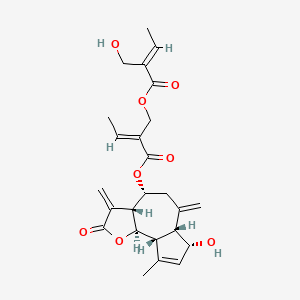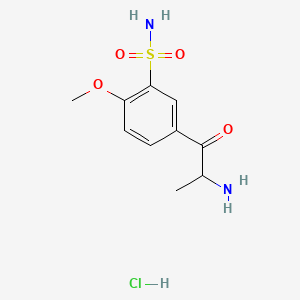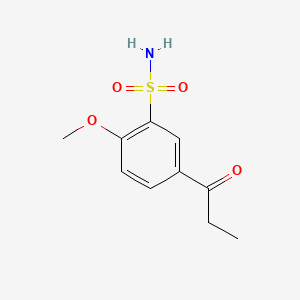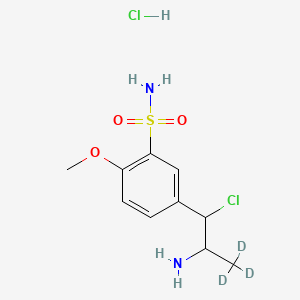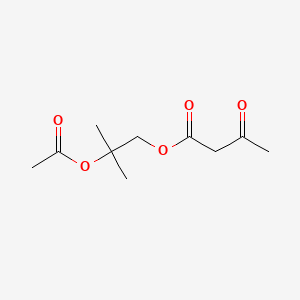
3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester , also known by its chemical formula C10H10D6O5 , is a compound used in proteomics research applications. It is a derivative of butanoic acid with an acetoxy group and a methylpropyl ester group attached to the keto (oxo) position. The deuterium substitution in its structure indicates that some of the hydrogen atoms are replaced by deuterium isotopes .
Synthesis Analysis
The synthetic pathway for this compound involves the esterification of 3-oxobutanoic acid with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through nucleophilic acyl substitution, resulting in the formation of the ester. Deuterium-labeled reagents can be used to introduce deuterium atoms at specific positions during the synthesis .
Molecular Structure Analysis
The molecular formula C10H10D6O5 indicates ten carbon atoms, ten hydrogen atoms (some of which are deuterium), and five oxygen atoms. The compound’s structure consists of a carbonyl group (C=O) and an acetoxy group (OCOCH3) attached to the central carbon atom. The methylpropyl ester moiety is linked to another carbon atom .
Chemical Reactions Analysis
3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester can participate in various chemical reactions typical of esters and ketones. These include hydrolysis (breaking the ester bond), reduction (conversion of the carbonyl group), and acylation reactions. Researchers often use it as a labeled substrate in metabolic studies .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Stereoselective Reduction
The compound 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester and its derivatives are used in stereoselective reductions. For instance, marine microalgae have been utilized to convert α- and β-keto esters to their corresponding hydroxy esters. Specifically, Ethyl 2-methyl-3-oxobutanoate was reduced by Nannochloropsis sp. to anti-hydroxy ester with significant diastereo- and enantioselectivity (Ishihara et al., 2001). Another study focused on the stereocontrolled reduction of α-keto esters using a thermophilic actinomycete, where Ethyl 3-methyl-2-oxobutanoate was reduced to (R)-alcohols with high enantiomeric excess (Ishihara et al., 2000).
Catalysis
The compound has also been used in catalytic processes. For instance, asymmetric catalytic hydrogenation of related keto esters has been studied, leading to enantiomerically pure isoprenoid building blocks with high enantiomeric excess (Ostermeier et al., 2003). Similarly, the Michael addition of β-keto esters to 3-buten-2-one was catalyzed by pentacoordinate organosilicate, providing high yields of the products (Tateiwa & Hosomi, 2001).
Structural Analysis and Complex Formation
Structure and Analysis
Studies have also been conducted on the structural aspects of related compounds. For example, the steric structure of fluorinated 2-arylhydrazono-3-oxo esters was investigated using spectroscopic methods and X-ray analysis, revealing the presence of intramolecular hydrogen bonds and isomer configurations (Khudina et al., 2009).
Complex Formation
Transition metal complexes involving ketoesters similar to 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester were synthesized and characterized, showing significant antimicrobial activity (Raman, Thangaraja, & Raja, 2005).
Propriétés
IUPAC Name |
(2-acetyloxy-2-methylpropyl) 3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-7(11)5-9(13)14-6-10(3,4)15-8(2)12/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUSSQJYTJBVNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC(C)(C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652665 |
Source


|
| Record name | 2-(Acetyloxy)-2-methylpropyl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester | |
CAS RN |
106685-66-9 |
Source


|
| Record name | 2-(Acetyloxy)-2-methylpropyl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

